molecular formula C10H20N2O B1518294 [4-(Pyrrolidin-1-yl)oxan-4-yl]methanamine CAS No. 933752-24-0

[4-(Pyrrolidin-1-yl)oxan-4-yl]methanamine

Cat. No.: B1518294
CAS No.: 933752-24-0
M. Wt: 184.28 g/mol
InChI Key: IYCPWSGUSDEAPB-UHFFFAOYSA-N
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Description

[4-(Pyrrolidin-1-yl)oxan-4-yl]methanamine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-pyrrolidin-1-yloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-10(3-7-13-8-4-10)12-5-1-2-6-12/h1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCPWSGUSDEAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(Pyrrolidin-1-yl)oxan-4-yl]methanamine is a compound with significant potential in pharmacological applications. Its unique structure, which includes a pyrrolidine ring and an oxane moiety, suggests diverse biological activities that merit thorough investigation. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H20_{20}N2_2O. The compound features a pyrrolidine ring attached to an oxane structure, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10_{10}H20_{20}N2_2O
SMILESC1CCN(C1)C2(CCOCC2)CN
InChIInChI=1S/C10H20N2O/c11-9-10(3-7-13-8-4-10)12-5-1-2-6-12/h1-9,11H2

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to effects on mood regulation and cognitive functions.

1. Neuropharmacological Effects

Studies have shown that derivatives of pyrrolidine compounds can exhibit significant neuropharmacological effects. For instance, related compounds have been found to act as selective inhibitors of dopamine and norepinephrine transporters, potentially providing therapeutic benefits in conditions like depression and anxiety disorders .

3. Antimicrobial Properties

Emerging studies indicate that compounds similar to this compound may possess antimicrobial properties. Investigations into structurally related pyrimidines have shown activity against various bacterial strains, suggesting a broader application in treating infections .

Case Study 1: Neurotransmitter Modulation

In a study investigating the effects of pyrrolidine derivatives on neurotransmitter systems, researchers observed that certain compounds significantly increased dopamine levels while inhibiting serotonin reuptake. This dual action could be beneficial for developing treatments for mood disorders .

Case Study 2: Antiepileptic Screening

A series of experiments focused on the antiepileptic potential of pyrrolidinone derivatives revealed that modifications at the 4-position significantly enhanced their efficacy. These findings point toward the importance of structural nuances in developing effective antiepileptic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Pyrrolidin-1-yl)oxan-4-yl]methanamine
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.